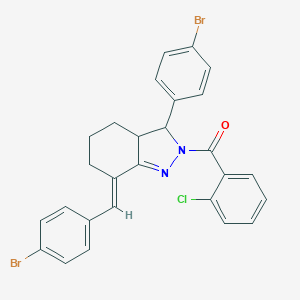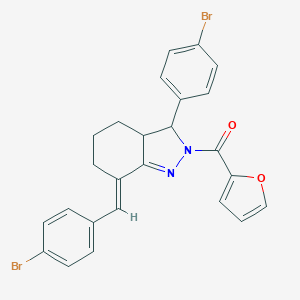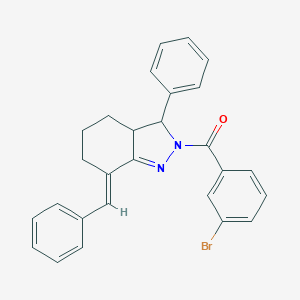![molecular formula C22H22N2O2S2 B429803 3-(2-METHYLALLYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE CAS No. 351007-38-0](/img/structure/B429803.png)
3-(2-METHYLALLYL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzothiolo ring fused with a pyrimidine ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 3-(2-Methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves several steps. One common method starts with the preparation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine. This intermediate is then heated with methanol sodium (MeONa) at reflux in butanol (BuOH) to form the desired pyrimidinone derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Substitution reactions can be performed using different nucleophiles, such as benzylamine (BnNH2), to introduce new functional groups at specific positions on the ring structure . The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
3-(2-Methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications. It has been studied for its potential antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . In the field of medicinal chemistry, derivatives of this compound have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, making them potential candidates for cancer treatment . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of action of various biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile tool for studying various biological processes.
Comparison with Similar Compounds
Similar compounds to 3-(2-Methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one include other pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar core structure but differ in the functional groups attached to the ring system. For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as PI3K inhibitors, while derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones have shown activity as protein tyrosine kinase inhibitors . The unique combination of functional groups in 3-(2-Methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one sets it apart from these similar compounds and contributes to its distinct biological activities.
Properties
CAS No. |
351007-38-0 |
|---|---|
Molecular Formula |
C22H22N2O2S2 |
Molecular Weight |
410.6g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H22N2O2S2/c1-14(2)12-24-21(26)19-16-10-6-7-11-18(16)28-20(19)23-22(24)27-13-17(25)15-8-4-3-5-9-15/h3-5,8-9H,1,6-7,10-13H2,2H3 |
InChI Key |
MFFJBZONRKHFPV-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC4=C2CCCC4 |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CC=C3)SC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-oxo-2-[(2E)-2-[1-(4-propoxyphenyl)ethylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B429720.png)
![3-benzyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429722.png)
![3-allyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429724.png)
![3-(4-methoxyphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429728.png)
![3-(4-methoxyphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429729.png)
![2-[(3-amino-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B429731.png)

![3-phenyl-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429735.png)
methanone](/img/structure/B429736.png)

![3-(4-methylphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429740.png)
![2-(4-Bromophenyl)-5-[4-(difluoromethoxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429741.png)

![2-(4-Chlorophenyl)-5-[4-(difluoromethoxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B429743.png)
